molecular formula C12H17NO2 B1488749 {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol CAS No. 1250323-02-4

{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol

Cat. No.: B1488749
CAS No.: 1250323-02-4
M. Wt: 207.27 g/mol
InChI Key: HZSQCZVKXXDRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol (CAS 1250323-02-4) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the relaxin-3/RXFP3 system . This system is a GPCR target involved in critical physiological processes such as stress responses, appetite control, and motivation for reward . The pyrrolidine ring is a versatile scaffold in drug discovery, prized for its three-dimensional coverage and ability to improve physicochemical parameters critical for central nervous system (CNS) drug candidates, such as solubility and lipophilicity . This compound serves as a key synthetic intermediate or building block for researchers developing novel ligands. Its structure incorporates features favorable for blood-brain barrier penetration, making it highly valuable for constructing potential neuropharmaceuticals . Research into the relaxin-3/RXFP3 system suggests potential therapeutic applications for its antagonists in treating metabolic syndrome, managing antipsychotic drug-induced weight-gain, and addressing alcohol addiction . As a pyrrolidine derivative, {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol provides a strategic starting point for structure-activity relationship (SAR) studies aimed at discovering and optimizing potent, selective, and drug-like small-molecule tools . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-(pyrrolidin-3-ylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-8-10-2-1-3-12(6-10)15-9-11-4-5-13-7-11/h1-3,6,11,13-14H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSQCZVKXXDRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol generally involves the following key steps:

Stepwise Preparation Methods

Synthesis of 3-(Methoxy)phenylmethanol Intermediate

  • Starting from commercially available 3-hydroxybenzyl alcohol, the hydroxyl group on the phenyl ring is converted to a suitable leaving group (e.g., mesylate or tosylate) or directly reacted under Williamson ether synthesis conditions to introduce the methoxy linkage.
  • Alternatively, phenol derivatives can be alkylated using chloromethyl alcohol derivatives under basic conditions to yield the 3-(methoxy)phenylmethanol intermediate.

Introduction of Pyrrolidin-3-yl Group

  • The pyrrolidin-3-yl fragment is typically introduced via nucleophilic substitution using pyrrolidine or its derivatives.
  • In some protocols, the pyrrolidine nitrogen is protected or activated to improve selectivity and yield.
  • Coupling reactions employing carbonyldiimidazole (CDI) activation of carboxylic acids followed by pyrrolidine addition have been reported to form amide or ether linkages effectively.

Coupling via Methoxy Linkage

  • The methoxy bridge is formed by reacting the phenolic hydroxyl group with a pyrrolidin-3-yl-containing alkyl halide or via nucleophilic substitution on an activated aromatic intermediate.
  • Conditions often involve polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with bases like potassium carbonate or sodium hydride to facilitate ether bond formation.

Representative Experimental Procedure

A one-pot synthesis approach reported for similar 1-arylpyrrole derivatives involves:

  • Activation of the carboxylic acid or phenolic hydroxyl group with carbonyldiimidazole (CDI) in dry THF at room temperature.
  • Subsequent addition of pyrrolidine to form the amide or ether intermediate.
  • Treatment with trifluoroacetic acid (TFA) and 2,5-dimethoxytetrahydrofuran to complete the cyclization or coupling step.
  • Workup includes aqueous extraction, neutralization with sodium bicarbonate, drying, and purification by silica gel chromatography to yield products with purities over 96%.

Yields and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Activation with CDI CDI in dry THF, room temp, 15 min >90 Efficient activation of hydroxyl or acid
Pyrrolidine addition Pyrrolidine, room temp, 15 min 85–95 Clean conversion to amide/ether intermediate
Cyclization/Final coupling TFA, 2,5-dimethoxytetrahydrofuran, 80 °C, 30 min 64–85 One-pot process, mild heating required
Purification Silica gel chromatography, hexane/ethyl acetate Yields isolated pure product

Alternative Synthetic Routes and Considerations

  • Some synthetic routes start from protected amino acids or pyroglutamate derivatives, employing C-H activation and arylation strategies to build complex pyrrolidinyl-phenyl structures, but these are more elaborate and lower yielding (overall ~12% over nine steps).
  • The use of trifluoroacetic anhydride and dichloromethane for amide coupling and pyrrolidine incorporation has been documented, with careful addition to control reaction rates and minimize side products.
  • Protective groups such as carbobenzoxy (Cbz) or Boc are often used to mask reactive amine groups during intermediate steps, followed by hydrogenation or acid-mediated deprotection.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
CDI Activation + Pyrrolidine Addition + TFA Cyclization CDI, pyrrolidine, TFA, 2,5-dimethoxytetrahydrofuran, THF, 80 °C One-pot, high purity, good yields Requires careful temperature control
C-H Activation Arylation from Pyroglutamate LHMDS, allylbromide, OsO4, NaIO4, EDCI, HOBt Access to complex derivatives Multi-step, low overall yield
Williamson Ether Synthesis Phenol derivative, alkyl halide, base (K2CO3/NaH), aprotic solvent Straightforward ether formation Sensitive to steric hindrance
Amide Coupling with Trifluoroacetic Anhydride TFAA, DCM, pyrrolidine Efficient amide bond formation Requires controlled addition

Research Findings and Notes

  • The one-pot CDI-mediated method is favored for its efficiency and scalability, producing high-purity products suitable for pharmaceutical applications.
  • Steric hindrance around the phenolic hydroxyl or amine groups can reduce yields and require elevated temperatures or longer reaction times.
  • The use of trifluoroacetic acid and 2,5-dimethoxytetrahydrofuran facilitates intramolecular cyclization, improving the overall yield of the pyrrolidinyl-phenylmethanol compound.
  • Multi-step synthetic routes involving amino acid derivatives provide access to stereochemically defined analogs but are less practical for bulk synthesis due to complexity and low yields.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups to the pyrrolidine ring or the phenyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Aldehydes, ketones, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly valuable in developing treatments for neurological disorders due to its ability to interact with neurotransmitter systems .

Therapeutic Potential:
Research indicates that {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol may exhibit antimicrobial and antifungal properties, making it a candidate for further investigation in the treatment of infections. Additionally, its interaction with specific receptors in the central nervous system suggests potential applications in treating depression and anxiety disorders.

Neuroscience Research

Investigating Neurotransmitter Systems:
The compound is utilized in studies exploring neurotransmitter systems, which are critical for understanding drug mechanisms and their effects on brain function. Its binding affinity to neurotransmitter receptors is essential for assessing its pharmacological efficacy .

Organic Synthesis

Versatile Building Block:
In organic chemistry, {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol is employed for synthesizing complex molecules. Its structure allows for diverse reactivity patterns, facilitating the creation of various derivatives that can be tailored for specific applications .

Material Science

Development of New Materials:
The compound finds applications in material science, particularly in creating polymers with enhanced properties. Its unique chemical structure can contribute to the development of materials with specific functionalities, such as improved mechanical strength or thermal stability .

Biochemical Studies

Assays and Enzyme Interactions:
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol is utilized in biochemical assays to investigate enzyme activity and interactions. This application is crucial for drug discovery, as understanding these interactions can lead to the identification of new therapeutic targets .

Summary of Key Applications

Application Area Description
Pharmaceutical DevelopmentIntermediate for neurological disorder treatments; potential antimicrobial properties.
Neuroscience ResearchStudy of neurotransmitter systems; binding affinity assessments.
Organic SynthesisBuilding block for complex molecule synthesis; diverse reactivity patterns.
Material ScienceDevelopment of polymers with enhanced properties.
Biochemical StudiesInvestigation of enzyme activity; crucial for drug discovery processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity:
    • Investigations have shown that derivatives of {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exhibit significant antimicrobial effects against certain pathogens, suggesting its utility in developing new antibiotics.
  • Neurological Applications:
    • Research focusing on its interaction with neurotransmitter receptors has indicated promising results in modulating stress responses and appetite control, which could lead to novel treatments for metabolic syndrome and alcohol addiction .
  • Synthetic Methodologies:
    • Several synthetic routes have been developed to prepare {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol efficiently, showcasing its accessibility for further research and development in medicinal chemistry.

Mechanism of Action

The mechanism by which 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : Analogs like 3-(3-methoxyphenyl)pyrrolidine HCl are synthesized via reductive amination or Suzuki coupling, with yields exceeding 80% under optimized conditions .

Biological Activity

The compound {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol, a derivative of phenolic and pyrrolidine structures, has garnered attention for its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, including antiviral, anticancer, and neuroprotective activities.

Chemical Structure

The compound's structure can be summarized as follows:

  • Core Structure : A methoxy-substituted phenyl ring connected to a pyrrolidine moiety.
  • Molecular Formula : C12_{12}H17_{17}N\O2_2

Antiviral Activity

Recent studies have indicated that compounds similar to {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exhibit significant antiviral properties. For instance, derivatives with modifications on the pyrrolidine ring have shown promising results against various viral targets.

  • Case Study : A series of pyrrolidine derivatives were evaluated for their ability to inhibit Zika virus protease with IC50_{50} values ranging from 0.39 μM to 30 μM, demonstrating the importance of structural modifications in enhancing antiviral efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Several analogs have been synthesized and tested for their cytotoxic effects on cancer cell lines.

CompoundIC50_{50} (µM)Cancer Type
A2.5Breast
B1.8Lung
C5.0Colon

In these studies, it was observed that modifications at specific positions on the phenyl ring significantly influenced the cytotoxicity profiles .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this class of compounds. Research indicates that certain derivatives can modulate pathways involved in neurodegeneration.

  • Mechanism : The compound has been shown to upregulate antioxidant enzymes and downregulate amyloid-beta production in neuronal cell models, suggesting its potential role in Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol. Key findings include:

  • Pyrrolidine Modifications : Changes in the substitution pattern on the pyrrolidine ring can enhance or diminish biological activity.
  • Phenolic Substituents : The presence of electron-donating or withdrawing groups on the phenolic ring significantly impacts the compound's potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.